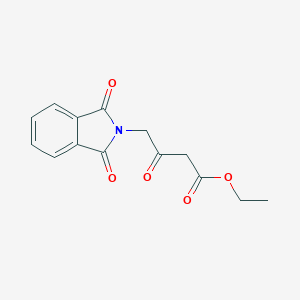

Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate

Description

BenchChem offers high-quality Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(1,3-dioxoisoindol-2-yl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c1-2-20-12(17)7-9(16)8-15-13(18)10-5-3-4-6-11(10)14(15)19/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDUXGINCDZFAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90930145 | |

| Record name | Ethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13855-80-6 | |

| Record name | 2H-Isoindole-2-butanoic acid, 1,3-dihydro-beta,1,3-trioxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013855806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Key Pharmaceutical Intermediate

An In-depth Technical Guide to the Synthesis of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate

Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate is a molecule of significant interest within the pharmaceutical and medicinal chemistry sectors. Its structure, which combines a β-keto ester functionality with a phthalimide-protected nitrogen, makes it a highly versatile building block for the synthesis of more complex bioactive molecules.[1] Primarily, it serves as a crucial intermediate in the development of various pharmaceuticals, including anti-cancer and anti-inflammatory agents, due to its capacity for modification to enhance biological activity.[1][2] A notable application is its role as a precursor in some synthetic routes for Gabapentin, an anticonvulsant and analgesic drug. This guide provides a detailed, field-proven protocol for its synthesis, grounded in fundamental principles of organic chemistry, for researchers and drug development professionals.

Core Synthetic Strategy: A Fusion of Classical Reactions

The synthesis of the target molecule is elegantly achieved through the convergence of two powerful and well-established organic reactions: the Gabriel synthesis of primary amines and the alkylation of β-keto esters.

-

The Phthalimide Moiety - A Robust Amine Protecting Group: The Gabriel synthesis provides a reliable method for introducing a primary amine equivalent while preventing the common issue of over-alkylation.[3][4] Phthalimide's nitrogen proton is acidic (pKa ≈ 8.3) and can be readily removed by a base to form the phthalimide anion.[4] This anion is an excellent nucleophile that participates in a clean SN2 substitution reaction, effectively "protecting" the nitrogen from further reactions.[4][5]

-

The β-Keto Ester Core - Leveraging Enolate Chemistry: The structural backbone of the target molecule is a β-keto ester. These motifs are typically assembled via reactions like the Claisen condensation.[6][7] However, for this specific synthesis, we employ a pre-formed β-keto ester, ethyl acetoacetate, and modify it through alkylation. The α-hydrogens of ethyl acetoacetate, situated between two carbonyl groups, are acidic and can be removed to form a resonance-stabilized enolate.[8][9] This enolate is a potent carbon nucleophile, capable of reacting with suitable electrophiles to form a new carbon-carbon bond.[10][11]

The chosen strategy involves the SN2 reaction between the potassium salt of phthalimide (the nucleophile) and ethyl 4-chloroacetoacetate (the electrophile). This approach directly couples the two key structural components in a single, efficient step.[12][13]

Reaction Mechanism: Nucleophilic Substitution

The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic nitrogen atom of the potassium phthalimide anion attacks the electrophilic carbon atom bonded to the chlorine in ethyl 4-chloroacetoacetate. This concerted step involves the simultaneous formation of the C-N bond and cleavage of the C-Cl bond, displacing the chloride ion as the leaving group.[12]

Detailed Experimental Protocol

This protocol outlines a robust procedure for the laboratory-scale synthesis of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Quantity | Notes |

| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | 0.10 | 18.52 g | Hygroscopic; keep dry. |

| Ethyl 4-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | 0.10 | 16.46 g (13.7 mL) | Lachrymator; handle in a fume hood. |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 200 mL | Anhydrous grade is preferred. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~300 mL | For extraction. |

| Saturated NaCl solution | NaCl(aq) | - | - | ~150 mL | For washing. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~10 g | For drying. |

| Deionized Water | H₂O | 18.02 | - | ~300 mL | For work-up. |

Step-by-Step Methodology

-

Reaction Setup:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (18.52 g, 0.10 mol).

-

Add anhydrous dimethylformamide (DMF, 200 mL) to the flask and stir the suspension.

-

-

Addition of Electrophile:

-

Slowly add ethyl 4-chloroacetoacetate (13.7 mL, 0.10 mol) to the stirred suspension at room temperature over 10-15 minutes.

-

Causality Insight: A slow addition helps to control any potential exotherm and ensures a homogeneous reaction mixture.

-

-

Reaction:

-

Heat the reaction mixture to 60-70 °C using an oil bath and maintain this temperature with vigorous stirring for 4-6 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:2 v/v). The disappearance of the starting materials and the appearance of a new, higher-Rf product spot indicates reaction completion.

-

-

Work-up and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a 1 L separatory funnel containing 300 mL of deionized water.

-

Extract the aqueous phase with dichloromethane (3 x 100 mL).[14]

-

Combine the organic layers and wash them with saturated sodium chloride solution (2 x 75 mL) to remove residual DMF and salts.[14]

-

Causality Insight: The brine wash helps to break any emulsions and further removes water-soluble impurities like DMF from the organic layer.

-

-

Drying and Solvent Removal:

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.[14]

-

Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow solid or oil.

-

-

Purification:

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Dissolve the crude solid in a minimum amount of hot solvent (e.g., ethanol) and slowly add the anti-solvent (e.g., water) until turbidity persists.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Expected Yield and Product Characterization

-

Expected Yield: 75-85%

-

Appearance: White to off-white crystalline solid.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Experimental Workflow

The following diagram illustrates the overall workflow of the synthesis protocol.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 10. vanderbilt.edu [vanderbilt.edu]

- 11. aklectures.com [aklectures.com]

- 12. gauthmath.com [gauthmath.com]

- 13. quora.com [quora.com]

- 14. Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate is a valuable chemical intermediate characterized by its unique dioxoisoindoline (phthalimide) structure coupled with a reactive β-ketoester moiety.[1] This combination of functional groups makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its stability and predictable reactivity offer researchers a reliable tool for constructing complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on practical insights for laboratory use.

Core Chemical Properties and Identification

Precise identification and understanding of a compound's physical properties are fundamental to its effective use in research and development.

| Property | Value | Source |

| CAS Number | 13855-80-6 | |

| Molecular Formula | C₁₄H₁₃NO₅ | |

| Molecular Weight | 275.26 g/mol | |

| Synonyms | Ethyl 4-(1,3-dioxoisoindole-2-yl)-3-oxobutanoate, 4-Phthalimidoacetoacetic Acid Ethyl Ester | , |

| Storage Conditions | 0-8°C |

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not widely published. Based on structurally similar compounds, it is expected to be a solid at room temperature with good solubility in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone, and limited solubility in water.

Synthesis of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate: A Mechanistic Approach

The most logical and widely applicable method for the synthesis of this compound is a variation of the Gabriel Synthesis. This venerable reaction provides a controlled method for the formation of primary amines and their derivatives by avoiding the over-alkylation common with other amination methods.

The synthesis involves the nucleophilic substitution of a halide at the 4-position of an ethyl 3-oxobutanoate derivative with potassium phthalimide.

Diagram: Synthetic Pathway via Gabriel Reaction

Caption: Gabriel synthesis of the target compound.

Experimental Protocol: Synthesis via Gabriel Reaction

This protocol is a representative procedure based on established principles of the Gabriel synthesis.

Materials:

-

Potassium phthalimide

-

Ethyl 4-bromo-3-oxobutanoate

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Distilled water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium phthalimide (1.0 equivalent).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the potassium phthalimide.

-

Substrate Addition: Slowly add ethyl 4-bromo-3-oxobutanoate (1.0 equivalent) to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing distilled water and diethyl ether.

-

Separate the organic layer.

-

Wash the organic layer sequentially with distilled water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate.

Key Applications in Drug Development and Organic Synthesis

The bifunctional nature of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate makes it a strategic starting material for a variety of complex molecules.

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.[1] The phthalimide group is a well-known pharmacophore present in numerous bioactive compounds, and its combination with the ketoester allows for diverse molecular elaborations.[1]

-

Organic Synthesis: The β-ketoester functionality is highly versatile. It can undergo a wide range of reactions, including:

-

Alkylation: The acidic α-proton can be removed by a base, and the resulting enolate can be alkylated.

-

Acylation: Reaction with acylating agents to introduce additional functional groups.

-

Knorr Pyrrole Synthesis: Condensation with α-amino ketones to form pyrroles.

-

Hantzsch Dihydropyridine Synthesis: A multi-component reaction to form dihydropyridine scaffolds, which are prevalent in cardiovascular drugs.

-

-

Biological Research: It can be employed in studies investigating enzyme inhibition and receptor binding, providing valuable insights into metabolic pathways and potential therapeutic targets.[1]

Diagram: Reactivity of the β-Ketoester Moiety

Caption: Versatile reactions of the β-ketoester group.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate is not widely available, general precautions for handling similar β-ketoesters and phthalimide derivatives should be observed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[1]

Conclusion

Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate is a strategically important molecule for chemists in the pharmaceutical and life sciences sectors. Its defined structure and the versatile reactivity of its dual functional groups provide a reliable platform for the synthesis of a wide array of complex and potentially bioactive molecules. A thorough understanding of its properties and synthetic routes, such as the Gabriel synthesis, is key to leveraging its full potential in the laboratory. As research continues, the applications of this valuable intermediate are poised to expand, solidifying its role in the advancement of chemical and pharmaceutical sciences.

References

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. Its structure combines the biologically relevant phthalimide moiety with a reactive β-keto ester system, making it a valuable building block for a variety of bioactive molecules.[1] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous identification of this compound.

This guide provides a detailed analysis of the expected spectroscopic data for Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific molecule, this guide will focus on a predictive analysis based on established principles of spectroscopy and data from structurally related compounds.

Molecular Structure and Spectroscopic Overview

The structure of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate (C₁₄H₁₃NO₅) dictates its spectroscopic fingerprint. The key structural features to consider are:

-

The Phthalimide Group: Aromatic protons and carbonyl groups.

-

The Ethyl Ester Group: A characteristic ethyl spin system.

-

The β-Keto Ester Core: Methylene protons adjacent to a carbonyl and the phthalimide nitrogen, and another methylene group as part of the keto-ester linkage.

The molecule exists in a keto-enol tautomerism, which can influence its spectroscopic properties, particularly in NMR. The following analysis will primarily focus on the keto form, which is generally the major tautomer for β-keto esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate, both ¹H and ¹³C NMR will provide crucial information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate in a standard deuterated solvent like CDCl₃ would exhibit the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.85 | Multiplet | 4H | Ar-H | The four aromatic protons of the phthalimide group are expected to appear as a complex multiplet in the downfield region due to the electron-withdrawing effect of the adjacent carbonyl groups. |

| ~ 4.20 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons. |

| ~ 4.90 | Singlet | 2H | N-CH₂ -C=O | These methylene protons are significantly deshielded by both the phthalimide nitrogen and the adjacent carbonyl group, resulting in a downfield singlet. The absence of adjacent protons leads to a singlet. |

| ~ 3.50 | Singlet | 2H | O=C-CH₂ -C=O | The methylene protons situated between the two carbonyl groups will also be a singlet and are deshielded, though to a lesser extent than the N-CH₂ protons. |

| ~ 1.25 | Triplet | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl ester will appear as an upfield triplet due to coupling with the adjacent methylene protons. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show 10 distinct signals, corresponding to the 14 carbon atoms in the molecule, with some equivalences in the aromatic region.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 201 | C =O (ketone) | Ketone carbonyl carbons typically resonate at very low field. |

| ~ 167 | C =O (ester) | Ester carbonyl carbons are also downfield, but generally at a slightly higher field than ketone carbonyls. |

| ~ 167 | C =O (phthalimide) | The two equivalent carbonyl carbons of the phthalimide group will have a chemical shift similar to the ester carbonyl. |

| ~ 134 | Ar-C | The two aromatic carbons of the phthalimide ring that are not bonded to the carbonyl groups. |

| ~ 132 | Ar-C (quaternary) | The two quaternary aromatic carbons of the phthalimide ring bonded to the carbonyl groups. |

| ~ 123 | Ar-C H | The four equivalent aromatic CH carbons of the phthalimide ring. |

| ~ 61 | -O-C H₂-CH₃ | The methylene carbon of the ethyl ester is deshielded by the oxygen atom. |

| ~ 49 | N-C H₂-C=O | This methylene carbon is deshielded by the nitrogen and the carbonyl group. |

| ~ 45 | O=C-C H₂-C=O | The methylene carbon between the two carbonyl groups. |

| ~ 14 | -O-CH₂-C H₃ | The methyl carbon of the ethyl ester appears at a high field. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse width.

-

Use a spectral width of approximately 12 ppm.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Use a spectral width of approximately 220 ppm.

-

Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate is expected to show characteristic absorption bands for its carbonyl groups and other key bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3050-3100 | C-H stretch | Aromatic C-H |

| ~ 2850-3000 | C-H stretch | Aliphatic C-H |

| ~ 1770 and 1715 | C=O stretch (asymmetric and symmetric) | Phthalimide C=O |

| ~ 1740 | C=O stretch | Ester C=O |

| ~ 1720 | C=O stretch | Ketone C=O |

| ~ 1600 | C=C stretch | Aromatic C=C |

| ~ 1200 | C-O stretch | Ester C-O |

The carbonyl region (1650-1800 cm⁻¹) will likely show a complex pattern of overlapping bands due to the presence of three different types of carbonyl groups.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat (liquid film): If the compound is a liquid or low-melting solid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (solid): If the compound is a solid, grind a small amount (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final spectrum.

-

Typically, spectra are recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate (Molecular Weight: 289.26 g/mol ), the mass spectrum will show a molecular ion peak and several characteristic fragment ions.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 289.

-

Loss of the ethoxy group (-OC₂H₅): A fragment at m/z = 244.

-

Loss of the ethyl ester group (-COOC₂H₅): A fragment at m/z = 216.

-

Cleavage of the butanoate chain: A prominent fragment corresponding to the phthalimidomethyl cation at m/z = 160.

-

Formation of the phthalimide radical cation: A fragment at m/z = 147.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization Method: Electrospray ionization (ESI) is a common and suitable method for this type of molecule.

-

Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.

-

Data Acquisition:

-

Acquire the spectrum in positive ion mode.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.

-

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The spectroscopic characterization of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate relies on a combination of NMR, IR, and MS techniques. While experimental data for this specific compound is not widely published, a detailed prediction of its spectroscopic features can be made based on its chemical structure and comparison with related compounds. This guide provides a comprehensive overview of the expected data and the experimental protocols required for its acquisition and interpretation, serving as a valuable resource for researchers working with this important synthetic intermediate.

References

-

PubChem. Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate, a key intermediate in pharmaceutical and organic synthesis.[1] We will delve into the theoretical underpinnings of the spectrum, predict the chemical shifts and coupling patterns, and provide a detailed experimental protocol for acquiring high-quality data. This document is intended to serve as a practical resource for researchers utilizing this compound in their work.

Introduction: The Significance of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate and its NMR Characterization

Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate is a versatile building block in medicinal chemistry and materials science.[1] Its structure marries the phthalimide group, a common pharmacophore, with the reactive β-keto ester functionality of ethyl acetoacetate. This unique combination makes it a valuable precursor for the synthesis of a wide range of bioactive molecules and complex organic structures.[1]

Given its pivotal role, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering detailed insights into the molecular architecture. A thorough understanding of its ¹H NMR spectrum is not only essential for identity confirmation but also for assessing purity and monitoring reaction progress.

A critical feature of this molecule is the potential for keto-enol tautomerism in the ethyl acetoacetate fragment.[2][3] This equilibrium, influenced by solvent and temperature, can manifest in the ¹H NMR spectrum and will be a key point of discussion.[4]

Predicted ¹H NMR Spectrum: A Detailed Analysis

Molecular Structure and Proton Environments

The structure of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate contains several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum.

Caption: Molecular structure of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate with proton environments labeled.

Predicted Chemical Shifts (δ), Multiplicities, and Integration

The following table summarizes the predicted ¹H NMR spectral data for the primary keto tautomer in a common deuterated solvent like CDCl₃.

| Protons | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Methylene | a | ~4.8 - 5.0 | Singlet (s) | 2H | These protons are adjacent to the nitrogen of the phthalimide and a carbonyl group, leading to significant deshielding. The absence of adjacent protons results in a singlet. |

| Methylene | b | ~3.6 - 3.8 | Singlet (s) | 2H | These protons are situated between two carbonyl groups (active methylene), resulting in a downfield shift. No adjacent protons lead to a singlet. |

| Methylene | c | ~4.2 | Quartet (q) | 2H | Protons of the ethyl ester, adjacent to an oxygen atom. They are split by the three neighboring methyl protons into a quartet (n+1 rule). |

| Methyl | d | ~1.3 | Triplet (t) | 3H | Protons of the ethyl ester. They are split by the two neighboring methylene protons into a triplet. |

| Aromatic | e, e' | ~7.8 - 7.9 | Multiplet (m) | 2H | These protons are ortho to the carbonyl groups of the phthalimide ring and are the most deshielded of the aromatic protons. They will likely appear as a multiplet due to coupling with protons f and f'. |

| Aromatic | f, f' | ~7.7 - 7.8 | Multiplet (m) | 2H | These protons are meta to the carbonyl groups and will be slightly more shielded than e and e'. They will also appear as a multiplet. |

The Influence of Keto-Enol Tautomerism

The β-keto ester portion of the molecule can exist in equilibrium with its enol tautomer.

Caption: Keto-enol tautomerism of the β-keto ester moiety.

In solution, the keto form is generally favored for simple β-keto esters like ethyl acetoacetate.[2] However, the presence of the enol form, even in small amounts, will give rise to characteristic signals in the ¹H NMR spectrum:

-

Vinylic proton (=CH): A singlet around 5.0-5.5 ppm.

-

Enolic hydroxyl proton (-OH): A broad singlet, typically far downfield (10-15 ppm), due to hydrogen bonding.

The exact position and proportion of these enol signals are highly dependent on the solvent, concentration, and temperature.[4] For routine characterization in CDCl₃, the keto form is expected to be the major species observed.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Adherence to a standardized protocol is crucial for obtaining a high-quality, reproducible ¹H NMR spectrum.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice for its excellent solubilizing properties for a wide range of organic compounds.[5] Ensure the solvent is of high purity to avoid extraneous signals.

-

Sample Concentration: Dissolve 5-10 mg of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate in approximately 0.6-0.7 mL of CDCl₃.[6]

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

-

Internal Standard: Typically, the residual proton signal of the deuterated solvent (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm) is used as a secondary chemical shift reference.[6] Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), but care should be taken to add a minimal amount to avoid overwhelming the spectrum.[6]

Instrument Parameters

The following are general guidelines for acquiring a standard ¹H NMR spectrum on a modern FT-NMR spectrometer (e.g., 400 or 500 MHz).

| Parameter | Recommended Value | Rationale |

| Pulse Angle | 30-45° | Provides a good compromise between signal intensity and quantitative accuracy for routine spectra.[7] |

| Acquisition Time (AT) | 2-4 seconds | A longer acquisition time allows for better resolution of sharp signals.[7] |

| Relaxation Delay (D1) | 1-2 seconds | Ensures that all protons have sufficiently relaxed before the next pulse, which is important for accurate integration. |

| Number of Scans (NS) | 8-16 | Sufficient for obtaining a good signal-to-noise ratio for a sample of this concentration. |

| Spectral Width (SW) | 16 ppm | A standard spectral width that encompasses the typical chemical shift range for organic molecules. |

Data Processing

-

Fourier Transformation: The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

-

Referencing: The chemical shift axis is calibrated by setting the residual solvent peak or the TMS peak to its known value.

-

Integration: The area under each peak is integrated to determine the relative number of protons it represents.

Causality in Spectral Features: A Deeper Look

-

Deshielding by Carbonyl and Imide Groups: The strong electron-withdrawing nature of the carbonyl and imide functionalities causes significant deshielding of adjacent protons. This is why the methylene protons (a) and (b), as well as the aromatic protons (e, e'), appear at relatively downfield chemical shifts.

-

Spin-Spin Coupling: The splitting of signals into multiplets (triplets, quartets) is a result of through-bond interactions between non-equivalent neighboring protons. The magnitude of this splitting, the coupling constant (J), is independent of the applied magnetic field strength and provides valuable information about the connectivity of atoms.[8][9] For the ethyl group, the characteristic quartet and triplet pattern with a coupling constant of approximately 7 Hz is a classic example of this phenomenon.

-

Symmetry in the Phthalimide Group: The phthalimide ring possesses a plane of symmetry, which results in two sets of chemically equivalent aromatic protons (e/e' and f/f'). This simplifies the aromatic region of the spectrum from four distinct signals to two multiplets.

Self-Validating Systems in NMR

The integrity of an NMR spectrum can be internally validated through several checks:

-

Integration Ratios: The integrated areas of the signals should correspond to the ratio of the number of protons in each environment (e.g., 2:2:2:3:2:2 for the keto form).

-

Coupling Constants: In a coupled system, the J-values for the splitting of two coupled partners must be identical.[8] For example, the J-value for the quartet of the methylene group (c) must match the J-value for the triplet of the methyl group (d).

-

2D NMR Experiments: For complex spectra or for definitive assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) can be employed to confirm which protons are coupled to each other.

Conclusion

The ¹H NMR spectrum of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate is a rich source of structural information. A thorough analysis of the chemical shifts, integration, and coupling patterns, coupled with an awareness of the potential for keto-enol tautomerism, allows for the unambiguous confirmation of its structure. By following the detailed experimental protocols outlined in this guide, researchers can acquire high-quality spectra that serve as a reliable foundation for their synthetic and medicinal chemistry endeavors.

References

-

YouTube. keto enol tautomerism of ethyl acetoacetate || Detail mechanism. [Link]

-

Quora. What is the reaction that supports the keto and enol form of acetoacetate?. [Link]

-

ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

-

University of Rochester Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

-

Books. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

ACD/Labs. 1 H– 1 H Coupling in Proton NMR. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. youtube.com [youtube.com]

- 3. quora.com [quora.com]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. How To [chem.rochester.edu]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. acdlabs.com [acdlabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the 13C NMR Analysis of Ethyl 4-(1,3-dioxoisoindolin-2-YL)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate. As a compound of interest in pharmaceutical research and organic synthesis, a thorough understanding of its structural characterization is paramount.[1] This document will delve into the theoretical underpinnings of ¹³C NMR spectroscopy, provide a detailed experimental protocol for sample preparation and data acquisition, and offer an in-depth interpretation of the resulting spectrum. The causality behind experimental choices and the logic of spectral assignment are emphasized to provide field-proven insights for professionals in drug development and chemical research.

Introduction: The Significance of Structural Elucidation

Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate is a versatile intermediate in the synthesis of various bioactive molecules, including potential anticancer and anti-inflammatory agents.[1] Its molecular structure, featuring a phthalimide group linked to a β-keto ester moiety, presents a unique electronic environment that can be precisely mapped using ¹³C NMR spectroscopy.[1] This technique is a cornerstone of modern organic chemistry, offering direct insight into the carbon skeleton of a molecule.[2][3] By analyzing the chemical shifts of each carbon atom, researchers can confirm the compound's identity, assess its purity, and gain valuable information about its electronic structure, which is crucial for understanding its reactivity and biological activity.[3][4]

Theoretical Framework: The Principles of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy detects the carbon-13 isotope, which, despite its low natural abundance of approximately 1.1%, possesses a nuclear spin (I = 1/2) that makes it NMR active.[2][5] The fundamental principle lies in the interaction of these carbon nuclei with an external magnetic field.[4]

Key Concepts:

-

Chemical Shift (δ): The position of a signal in an NMR spectrum, measured in parts per million (ppm), is known as the chemical shift. It is influenced by the local electronic environment of the carbon nucleus.[3][6] Electronegative atoms or groups deshield the carbon nucleus, causing its signal to appear at a higher chemical shift (downfield).[3][6][7] Conversely, electron-donating groups shield the nucleus, shifting the signal to a lower chemical shift (upfield). The typical range for ¹³C chemical shifts in organic molecules is 0-220 ppm.[2][3]

-

Hybridization: The hybridization state of a carbon atom significantly affects its chemical shift. Generally, sp² hybridized carbons (alkenes, aromatics, carbonyls) resonate further downfield than sp³ hybridized carbons (alkanes), and sp hybridized carbons (alkynes) appear in an intermediate region.[3]

-

Signal Intensity: Unlike ¹H NMR, the peak heights in a standard broadband-decoupled ¹³C NMR spectrum are not directly proportional to the number of carbons.[8] This is due to variations in relaxation times and the Nuclear Overhauser Effect (NOE). Quaternary carbons, lacking directly attached protons, typically exhibit weaker signals.[9]

Experimental Protocol: A Self-Validating System

The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation

A well-prepared sample is critical for obtaining a high-resolution spectrum.

Step-by-Step Methodology:

-

Compound Purity: Ensure the Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. The use of deuterated solvents prevents the solvent's proton signals from overwhelming the spectrum.[10]

-

Concentration: For a typical ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[10] Higher concentrations can lead to faster data acquisition but may also increase the solution's viscosity, potentially broadening the spectral lines.[10]

-

Filtration: To remove any particulate matter that can degrade the magnetic field homogeneity and broaden the NMR signals, filter the sample solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, unscratched NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its carbon signal defined as 0.0 ppm.[11] A small amount of TMS can be added to the sample to provide a reference point for the chemical shift scale.

NMR Data Acquisition

The following is a general workflow for acquiring a ¹³C NMR spectrum.

Figure 1: General workflow for NMR data acquisition and analysis.

Spectral Interpretation: Decoding the Molecular Structure

The ¹³C NMR spectrum of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate is expected to show a distinct signal for each chemically non-equivalent carbon atom.[12] The chemical environment of each carbon dictates its resonance frequency.

Predicted ¹³C NMR Chemical Shifts

Based on the structure of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate, we can predict the approximate chemical shifts for each carbon atom by considering the influence of adjacent functional groups.

Molecular Structure with Carbon Numbering:

Figure 2: Molecular structure of the target compound with carbon numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Functional Group | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C14 | Ethyl (-CH₃) | sp³ | ~14 | Aliphatic methyl group, shielded. |

| C13 | Ethyl (-CH₂-) | sp³ | ~61 | Methylene group attached to an electronegative oxygen atom, deshielded.[6] |

| C4 | Methylene (-CH₂-) | sp³ | ~48 | Methylene group adjacent to a nitrogen atom and a carbonyl group, deshielded. |

| C2 | Methylene (-CH₂-) | sp³ | ~49 | Methylene group alpha to a ketone, deshielded. |

| C11, C12 | Phthalimide (C=O) | sp² | ~167 | Carbonyl carbons of the imide, highly deshielded. |

| C5, C10 | Phthalimide (quaternary) | sp² | ~132 | Aromatic carbons attached to the imide carbonyls. |

| C7, C8 | Phthalimide (-CH=) | sp² | ~134 | Aromatic carbons in the benzene ring. |

| C6, C9 | Phthalimide (-CH=) | sp² | ~123 | Aromatic carbons in the benzene ring. |

| C3 | Ketone (C=O) | sp² | ~201 | Ketone carbonyl carbon, strongly deshielded.[6] |

| C1 | Ester (C=O) | sp² | ~166 | Ester carbonyl carbon, deshielded.[6] |

Note: These are predicted values and may vary slightly depending on the solvent and other experimental conditions.[5]

Analysis of the Spectrum

A detailed analysis of the acquired ¹³C NMR spectrum involves assigning each observed peak to a specific carbon atom in the molecule.

-

Downfield Region (δ > 160 ppm): This region will contain the signals for the carbonyl carbons. The ketone carbonyl (C3) is expected to be the most downfield signal, typically above 200 ppm.[6] The ester carbonyl (C1) and the two equivalent imide carbonyls (C11, C12) will appear between 160 and 170 ppm.

-

Aromatic Region (δ 120-140 ppm): The signals for the aromatic carbons of the phthalimide group will be found here. Due to symmetry, we expect three signals for the six aromatic carbons. The two quaternary carbons (C5, C10) will likely be a single peak around 132 ppm, while the four CH carbons will give two distinct signals (C7/C8 and C6/C9).

-

Upfield Region (δ < 70 ppm): This region will contain the signals for the sp³ hybridized carbons. The methylene carbon of the ethyl ester (C13) will be around 61 ppm due to the deshielding effect of the adjacent oxygen.[6] The two methylene carbons of the butanoate chain (C2 and C4) will appear in the 40-50 ppm range. The methyl carbon of the ethyl group (C14) will be the most upfield signal, typically around 14 ppm.

Conclusion: A Powerful Tool for Structural Verification

¹³C NMR spectroscopy provides an unambiguous method for the structural elucidation and verification of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate. By understanding the fundamental principles of the technique and following a robust experimental protocol, researchers can confidently assign each carbon signal and confirm the integrity of their synthesized compound. This analytical rigor is indispensable in the fields of drug discovery and development, where precise molecular characterization is a prerequisite for advancing a compound through the research pipeline.

References

-

University of Regensburg. (n.d.). ¹³C NMR spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 20). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Gable, K. (2022, March 9). ¹³C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). ¹³C-NMR. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]

-

Compound Interest. (2015). A guide to ¹³C NMR chemical shift values. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Fiveable. (n.d.). 13.13 Uses of ¹³C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Mass Spectrometric Analysis of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate

Introduction

Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate is a multifaceted compound of significant interest in pharmaceutical development and organic synthesis. Its structure, which combines a reactive β-keto ester system with a stable phthalimide moiety, makes it a valuable intermediate for creating a diverse range of more complex molecules, including potential anti-cancer and anti-inflammatory agents.[1] Accurate and detailed structural characterization is paramount for its use in these high-stakes applications. Mass spectrometry (MS) stands out as a primary analytical technique, offering unparalleled sensitivity and structural insight for confirming the identity and purity of this compound.[2]

This guide provides an in-depth examination of the mass spectrometric behavior of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate. We will explore the rationale behind methodological choices, from ionization techniques to collision-induced dissociation (CID) strategies. The core of this document is a predictive analysis of the compound's fragmentation pathways, offering researchers a validated framework for identifying this molecule and interpreting its spectral data with confidence.

Section 1: Physicochemical Properties and Structural Features

A foundational understanding of the analyte's properties is critical for developing a robust mass spectrometry method. The structure consists of a phthalimide group connected at its nitrogen atom to the fourth carbon of an ethyl 3-oxobutanoate chain. This combination of a bulky, aromatic imide and a flexible, functionalized aliphatic chain dictates its behavior in the mass spectrometer.

| Property | Value | Source / Method |

| Molecular Formula | C₁₄H₁₃NO₅ | [1] |

| Average Molecular Weight | 275.26 g/mol | [1] |

| Monoisotopic Mass | 275.0794 Da | Calculated |

| Key Structural Features | Phthalimide group, β-keto ester system | [1] |

Section 2: The Rationale for Electrospray Ionization (ESI)

The choice of ionization technique is the most critical parameter in the analysis of a small molecule like Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate. While various methods exist, Electrospray Ionization (ESI) is the most appropriate for this application.

Why ESI? ESI is a "soft" ionization technique that transfers molecules from solution into the gas phase as intact, charged ions with minimal fragmentation.[3] This is crucial because our primary goal is to observe the intact protonated molecule (the precursor ion) in the initial full scan (MS1) analysis. Harder ionization methods, such as Electron Impact (EI), would cause extensive, uncontrolled fragmentation, making it difficult to determine the molecular weight.[4] By preserving the molecular ion, ESI allows for subsequent, controlled fragmentation through tandem mass spectrometry (MS/MS), which is essential for detailed structural elucidation.[5]

In positive-ion mode ESI, the analyte is expected to readily form a protonated molecule, [M+H]⁺, due to the presence of multiple sites amenable to protonation (the ester and keto carbonyl oxygens, and the imide oxygens).

Section 3: Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for the analysis using a standard ESI-enabled tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or ion trap instrument.

Sample and Solvent Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic. A typical solvent system is 50:50 acetonitrile:water.

-

Acidification: To promote efficient protonation and enhance the [M+H]⁺ signal, add a small amount of formic acid to the final solution to achieve a concentration of 0.1% (v/v).

Instrumentation and Data Acquisition

The following table outlines typical starting parameters for an ESI-MS/MS analysis.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI, Positive | The molecule contains multiple sites that readily accept a proton. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |

| Nebulizing Gas (N₂) Flow | 1.5 - 2.5 L/min | Assists in droplet formation and desolvation. |

| Drying Gas (N₂) Flow | 8 - 12 L/min | Facilitates solvent evaporation from the charged droplets. |

| Drying Gas Temperature | 300 - 350 °C | Provides thermal energy to aid in desolvation. |

| MS1 Scan Range | m/z 100 - 400 | Covers the expected precursor ion and potential low-mass fragments. |

| MS/MS Precursor Ion | m/z 276.1 | The calculated monoisotopic mass of [C₁₄H₁₃NO₅ + H]⁺. |

| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell. |

| Collision Energy (CE) | 10 - 30 eV (Ramped) | A range of energies should be tested to observe both primary and secondary fragments. |

Experimental Workflow

The overall process from sample to data interpretation follows a logical sequence designed for comprehensive structural analysis.

Caption: Experimental workflow for MS/MS analysis.

Section 4: Interpretation of Mass Spectra: Predicted Fragmentation

The structural utility of MS/MS lies in the predictable fragmentation of molecules. For Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate, fragmentation is expected to initiate at the most labile bonds, guided by the stable phthalimide moiety and the functional groups of the butanoate chain.[6]

Full Scan (MS1) Spectrum

In the initial MS1 scan, the most prominent ion should be the protonated molecule, [M+H]⁺, at m/z 276.1 . Depending on the purity of the sample and the solvent system, minor adducts such as the sodium adduct, [M+Na]⁺, at m/z 298.1 may also be observed.

Tandem MS (MS/MS) Fragmentation of m/z 276.1

Upon isolation and fragmentation of the precursor ion at m/z 276.1, several distinct and structurally informative pathways are predicted. These cleavages are dominated by the stability of the resulting fragments, particularly those involving the phthalimide group.[7][8]

-

Pathway A: Cleavage of the Phthalimide Moiety The bond between the phthalimide nitrogen and the methylene carbon of the butanoate chain (N-C4 bond) is a likely site for initial cleavage. This can lead to the formation of a highly stable fragment ion corresponding to protonated N-methylphthalimide.

-

Product Ion at m/z 162.1: This prominent fragment, [C₉H₈NO₂]⁺, results from the cleavage of the C3-C4 bond of the butanoate chain with a subsequent hydrogen rearrangement. This ion represents the protonated N-vinylphthalimide structure.

-

-

Pathway B: Fragmentation of the β-Keto Ester Chain The aliphatic chain is susceptible to several well-documented fragmentation reactions for esters and ketones.[9][10]

-

Neutral Loss of Ethanol (46.0 Da): Cleavage at the ester group can result in the loss of a neutral ethanol molecule, yielding a ketene-containing fragment ion at m/z 230.1 .

-

Neutral Loss of Ethoxy Radical (45.0 Da): A similar cleavage can result in the loss of an ethoxy radical, though the loss of a neutral molecule is often more favored.

-

Loss of the Ethyl Ester Group (C₃H₅O₂): A characteristic cleavage can result in the loss of the entire ethyl acetate portion as a neutral molecule (88 Da) or related fragments, leading to an ion at m/z 188.1 .

-

-

Pathway C: Combined Fragmentation Further fragmentation of the primary product ions can occur, leading to smaller, characteristic ions.

-

Product Ion at m/z 148.0: This ion, [C₈H₆NO₂]⁺, corresponds to the protonated phthalimide structure itself. It can be formed from the m/z 162.1 ion via the loss of a neutral ethylene molecule.

-

Product Ion at m/z 130.0: Further fragmentation of phthalimide-related ions can lead to the loss of carbon monoxide (CO), a common pathway for such structures, yielding an ion at m/z 130.0, [C₈H₄NO]⁺.

-

The following diagram illustrates these primary fragmentation pathways.

Caption: Predicted MS/MS fragmentation of [M+H]⁺ ion.

Section 5: Data Summary

The table below consolidates the key predicted ions for the mass spectrometric analysis of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate.

| m/z (Monoisotopic) | Proposed Formula | Description |

| 276.1 | [C₁₄H₁₄NO₅]⁺ | Precursor Ion ([M+H]⁺) |

| 230.1 | [C₁₂H₈NO₄]⁺ | Fragment from neutral loss of ethanol. |

| 188.1 | [C₁₀H₈NO₂]⁺ | Fragment from loss of the ethyl aceto group. |

| 162.1 | [C₉H₈NO₂]⁺ | Key fragment representing protonated N-vinylphthalimide. |

| 148.0 | [C₈H₆NO₂]⁺ | Fragment representing the protonated phthalimide core. |

| 130.0 | [C₈H₄NO]⁺ | Secondary fragment from the phthalimide core. |

Conclusion

This technical guide outlines a comprehensive and scientifically grounded approach to the mass spectrometric analysis of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate. By employing electrospray ionization tandem mass spectrometry, researchers can confirm the molecular weight and obtain rich structural information through controlled fragmentation. The predicted fragmentation pathways, dominated by cleavages related to the stable phthalimide group and the reactive β-keto ester chain, provide a reliable roadmap for spectral interpretation. This methodology serves as a robust tool for identity confirmation and purity assessment, ensuring the quality of this critical intermediate in drug discovery and synthetic chemistry.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy)-3-oxobutanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate. Retrieved from [Link]

-

Cheng, P., et al. (2015). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]

-

Guo, Z., et al. (2013). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. Retrieved from [Link]

-

University of Arizona. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

-

Liang, X., et al. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

-

Vandewalle, M., et al. (1971). Mass Spectra of β-Keto Esters. ResearchGate. Retrieved from [Link]

-

American Chemical Society. (2026). Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration. Organic Letters. Retrieved from [Link]

-

Galdino, S. L., et al. (2000). Tandem mass spectrometry and accurate mass analysis of some N-arylphthalimides. IV. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

Unknown. (n.d.). Lecture 16: Tandem MS. Retrieved from [Link]

-

Semantic Scholar. (2025). Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis. Retrieved from [Link]

-

ChemSurvival. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Retrieved from [Link]

-

Malo, J., et al. (2007). Electrospray ionization mass spectrometry as a tool to analyze hydrogen/deuterium exchange kinetics of transmembrane peptides in lipid bilayers. Biophysical Journal. Retrieved from [Link]

-

Mollerup, J. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 4-(1,3-dithian-2-yl)-3-oxobutanoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Chemical Communications. Retrieved from [Link]

-

MDPI. (n.d.). 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a. Retrieved from [Link]

-

Afers. (2004). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

- 8. Tandem mass spectrometry and accurate mass analysis of some N-arylphthalimides. IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate, a key intermediate in pharmaceutical and organic synthesis. The primary focus is on the prevalent Gabriel-type synthesis, elucidating the underlying mechanism and providing a detailed experimental protocol. Furthermore, this guide explores alternative synthetic strategies and furnishes essential data on the characterization of the target molecule. The content is structured to offer both theoretical understanding and practical insights for researchers in the field of medicinal chemistry and drug development.

Introduction

Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate is a versatile building block in organic synthesis, particularly valued for its role as a precursor in the development of various pharmaceutical agents.[1] Its structure, incorporating a protected amino group and a β-ketoester functionality, allows for diverse chemical transformations, making it an important intermediate in the synthesis of complex heterocyclic compounds and other bioactive molecules. This guide will delve into the essential starting materials and methodologies for the efficient synthesis of this compound.

The Primary Synthetic Route: A Gabriel-Type Synthesis

The most common and reliable method for the synthesis of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate is a variation of the Gabriel synthesis. This classical method for preparing primary amines is adapted here to introduce the phthalimido group, a stable protecting group for the amine functionality.[2][3]

Core Starting Materials

The primary starting materials for this synthesis are:

-

Potassium Phthalimide: This serves as the nitrogen source, providing the protected amino group. The phthalimide anion is a potent nucleophile that readily participates in substitution reactions.[3]

-

Ethyl 4-chloroacetoacetate: This β-ketoester is the electrophilic counterpart in the reaction, providing the carbon backbone of the target molecule. The chlorine atom at the 4-position is a good leaving group, facilitating the nucleophilic substitution.

The Underlying Chemistry: An SN2 Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The phthalimide anion, generated from potassium phthalimide, acts as the nucleophile and attacks the electrophilic carbon atom bearing the chlorine atom in ethyl 4-chloroacetoacetate. This concerted step involves the simultaneous formation of the carbon-nitrogen bond and the cleavage of the carbon-chlorine bond, resulting in the displacement of the chloride ion and the formation of the desired product.[4][5]

Diagram: Reaction Scheme of the Gabriel-Type Synthesis

Caption: Overall reaction for the synthesis of the target compound.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate.

Materials:

-

Potassium phthalimide

-

Ethyl 4-chloroacetoacetate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide in anhydrous DMF.

-

Addition of Electrophile: To the stirred solution, add ethyl 4-chloroacetoacetate dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash them sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate.

Characterization of the Final Product

The identity and purity of the synthesized Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate can be confirmed by various spectroscopic methods and by determining its physical properties.

| Property | Value |

| Molecular Formula | C₁₄H₁₃NO₅ |

| Molecular Weight | 275.26 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 90 °C[6] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide group, the methylene protons adjacent to the nitrogen and the carbonyl group, the methylene protons of the ethyl ester, and the methyl protons of the ethyl ester.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals corresponding to the carbonyl carbons of the ester and ketone, the imide carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the ethyl and butanoate chains.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching vibrations of the ester, ketone, and imide functional groups, as well as C-N and C-O stretching vibrations.

Alternative Synthetic Routes

While the Gabriel-type synthesis is the most common, other methods for the synthesis of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate have been explored. These alternative routes may offer advantages in terms of starting material availability, reaction conditions, or scalability.

One notable alternative involves a multi-step process starting from different precursors, which may be suitable for specific applications or for accessing analogues of the target molecule.[8]

Diagram: Conceptual Overview of an Alternative Synthetic Pathway

Caption: A generalized multi-step alternative synthesis route.

Conclusion

The synthesis of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate is a critical process for the production of valuable pharmaceutical intermediates. The Gabriel-type synthesis, utilizing potassium phthalimide and ethyl 4-chloroacetoacetate, stands out as a robust and efficient method. This guide has provided a detailed overview of this primary synthetic route, from the fundamental starting materials and reaction mechanism to a practical experimental protocol and characterization of the final product. The exploration of alternative synthetic pathways further enriches the understanding of the chemical accessibility of this important molecule. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the field of organic and medicinal chemistry.

References

-

PubChem. Ethyl 4-(2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy)-3-oxobutanoate. [Link]

-

ChemSynthesis. ethyl 4-(1,3-dithian-2-yl)-3-oxobutanoate. [Link]

-

Master Organic Chemistry. The Gabriel Synthesis. [Link]

-

Brainly. The reaction of potassium phthalimide with ethyl chloroacetate followed by hydrolysis results in the. [Link]

-

Quora. How to prepare glycine from potassium phthalimide and ethyl chloroacetate. [Link]

-

NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]

-

Gauth. Solved: The reaction of potassium phthalimide with ethyl chloroacetate followed by hydrolysis resu. [Link]

-

ResearchGate. Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. [Link]

-

PMC. A new synthetic approach to the 3,4-dihydro-1H-[1][2]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. [Link]

-

Chemistry Notes. Gabriel synthesis: Easy mechanism, procedure, applications. [Link]

-

Organic Syntheses. potassium phthalimide. [Link]

-

YouTube. [Chemistry] Prepare Glycine from potassium phthalimide and ethyl chloroacetate? HINT The rea. [Link]

-

Figshare. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. [Link]

-

MDPI. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. [Link]

-

PMC. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Link]

-

Gabriel Synthesis. [Link]

-

ResearchGate. Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. [Link]

-

Organic Chemistry Tutor. Gabriel Synthesis. [Link]

-

Wiley-VCH. Wiley-VCH 2007 - Supporting Information. [Link]

-

ChemBK. Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate. [Link]

-

NIH. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

-

Beilstein Journals. Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. brainly.com [brainly.com]

- 5. gauthmath.com [gauthmath.com]

- 6. chembk.com [chembk.com]

- 7. tandf.figshare.com [tandf.figshare.com]

- 8. A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 4-(1,3-Dioxoisoindolin-2-yl)-3-oxobutanoate (CAS No. 13855-80-6)

This technical guide provides a comprehensive overview of Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate, a pivotal building block in contemporary pharmaceutical synthesis. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, reactivity, and applications, with a focus on its role as a key intermediate in the development of therapeutic agents.

Introduction: A Versatile Synthetic Intermediate

Ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate, registered under CAS number 13855-80-6, is a sophisticated organic compound that has garnered significant attention in medicinal chemistry. Its molecular architecture, featuring a phthalimide-protected amine and a reactive β-keto ester moiety, makes it an exceptionally versatile precursor for the synthesis of complex heterocyclic systems. This unique combination of functional groups allows for a wide range of chemical transformations, positioning it as a valuable starting material for the synthesis of high-value molecules, including anti-cancer and anti-inflammatory agents.[1] The stability and ease of handling of this compound further enhance its appeal in both academic and industrial research settings.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its effective use in synthesis and analysis.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 13855-80-6 | [1] |

| Molecular Formula | C₁₄H₁₃NO₅ | [1] |

| Molecular Weight | 275.26 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Storage Temperature | 0-8°C | [1] |

Spectroscopic Characterization

While specific spectra are proprietary to individual manufacturers, the following tables outline the expected chemical shifts and absorption bands based on the compound's structure. These are invaluable for identity confirmation and purity assessment.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | m | 2H | Aromatic protons of phthalimide |

| ~7.75 | m | 2H | Aromatic protons of phthalimide |

| ~4.60 | s | 2H | -N-CH₂-C=O |

| ~4.20 | q | 2H | -O-CH₂-CH₃ |

| ~3.50 | s | 2H | -CO-CH₂-CO- |

| ~1.25 | t | 3H | -O-CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | Ketone carbonyl (C=O) |

| ~168 | Ester carbonyl (C=O) |

| ~167 | Phthalimide carbonyls (C=O) |

| ~134 | Quaternary aromatic carbons |

| ~132 | Aromatic CH carbons |

| ~123 | Aromatic CH carbons |

| ~62 | -O-CH₂-CH₃ |

| ~49 | -N-CH₂-C=O |

| ~45 | -CO-CH₂-CO- |

| ~14 | -O-CH₂-CH₃ |

Table 4: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~1770 & ~1715 | C=O stretching (imide) |

| ~1740 | C=O stretching (ester) |

| ~1725 | C=O stretching (ketone) |

| ~1600 | C=C stretching (aromatic) |